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Giriş
Sirtuin 6 (SIRT6) ve Poli (ADP-riboz) polimeraz (PARP), genomik bütünlüğün korunmasında ve

kanser biyolojisinde merkezi roller oynayan iki önemli enzimdir. SIRT6, bir yandan DNA

onarımını teşvik ederek bir tümör baskılayıcı olarak işlev görürken, diğer yandan belirli kanser

türlerinde onkojenik özellikler de sergileyebilmektedir. PARP inhibitörleri ise, özellikle BRCA1/2

gibi homolog rekombinasyon onarım yolaklarında kusurlu olan tümörlerde sentetik letaliteyi

tetikleyerek etkili bir anti-kanser stratejisi olarak kendilerini kanıtlamıştır.

Bu kılavuz, spesifik bir SIRT6 aktivatörü olan 12q ile PARP inhibitörlerinin kombinasyonunu,

potansiyel etkileşimlerini ve bu tür bir birleşik tedavinin ardındaki mantığı objektif bir şekilde

değerlendirmeyi amaçlamaktadır. Sunulan veriler, mevcut literatürdeki mekanik anlayışlara ve

standart deneysel protokollere dayanmaktadır.

Etki Mekanizmaları ve Sinyal Yolakları
SIRT6 ve PARP'nin bireysel rolleri, potansiyel bir kombine tedavinin temelini anlamak için kritik

öneme sahiptir.

SIRT6'nın Rolü:
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SIRT6, NAD+ bağımlı bir deasetilaz ve mono-ADP-ribosiltransferazdır. Başlıca fonksiyonları

arasında DNA çift zincir kırıklarının (DSB) onarımını teşvik etmek yer alır. Oksidatif stres altında

SIRT6, PARP1'i mono-ADP-ribozile ederek aktive eder, bu da PARP1'in poli-ADP-ribozilasyon

aktivitesini ve dolayısıyla DNA onarımını artırır. Bu, iki protein arasında DNA onarımında

sinerjistik bir ilişki olduğunu göstermektedir. Ancak SIRT6'nın kanserdeki rolü iki yönlüdür; hem

tümör baskılayıcı hem de onkojen olarak hareket edebilir.[1][2] Bazı kanserlerde SIRT6'nın

artan aktivitesi, kanser hücrelerinin hayatta kalmasını ve DNA hasarına karşı direncini artırabilir.

[2][3]

PARP İnhibitörlerinin Rolü:

PARP1, DNA tek zincir kırıklarının (SSB) onarımında kilit bir oyuncudur. PARP inhibitörleri,

PARP1'in katalitik aktivitesini bloke eder ve daha da önemlisi, PARP1'i DNA'ya "hapseder". Bu

hapsolmuş PARP-DNA kompleksleri, DNA replikasyonu sırasında karşılaşıldığında onarımı zor

olan çift zincir kırıklarına yol açar. Homolog rekombinasyon (HR) onarım mekanizması sağlam

olan hücreler bu hasarı onarabilirken, BRCA1/2 gibi HR genlerinde mutasyon taşıyan kanser

hücreleri bu hasarı onaramaz ve hücre ölümüyle (sentetik letalite) sonuçlanır.

Aşağıdaki DOT dilindeki diyagram, SIRT6 ve PARP1 arasındaki temel etkileşimi ve PARP

inhibitörlerinin bu süreci nasıl etkilediğini göstermektedir.
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Şekil 1: SIRT6 ve PARP1'in DNA hasarı yanıtındaki etkileşimi.

Potansiyel Etkileşimler: Sinerji mi, Antagonizma mı?
SIRT6 aktivatörü 12q ve bir PARP inhibitörünün kombinasyonu, ilk bakışta çelişkili bir yaklaşım

gibi görünebilir. SIRT6'yı aktive etmek PARP1'i ve dolayısıyla DNA onarımını teşvik ederken,

PARP inhibitörleri tam tersi bir etki yaratır. Bu durum, potansiyel etkileşimlerin kanser türü ve

hücresel bağlam gibi faktörlere bağlı olarak karmaşık olabileceğini düşündürmektedir.

Antagonistik Etki Potansiyeli: DNA onarımının kritik olduğu senaryolarda, SIRT6 aktivasyonu

PARP inhibitörlerinin etkinliğini azaltabilir. Aktif SIRT6, PARP1'i uyararak DNA onarımını

güçlendirir ve PARP inhibitörlerinin neden olduğu sentetik letalite etkisini potansiyel olarak

ortadan kaldırabilir.
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Bağlam Bağımlı Sinerji Potansiyeli: SIRT6'nın DNA onarımı dışındaki rolleri, bu kombinasyon

için farklı bir bakış açısı sunabilir. SIRT6, metabolizma, inflamasyon ve apoptoz gibi süreçleri

de düzenler.[4] Örneğin, bir SIRT6 aktivatörünün, PARP inhibitörüne dirençli kanser

hücrelerini başka bir mekanizma üzerinden (örneğin metabolik stresi artırarak) hedeflenebilir

hale getirmesi teorik olarak mümkündür. SIRT6'nın bazı kanserlerde apoptozu tetiklediği

bilinmektedir. Bu pro-apoptotik etkinin, PARP inhibitörlerinin sitotoksik etkisiyle birleşerek

sinerjistik bir sonuç doğurma potansiyeli bulunmaktadır.

Şu anki literatürde, SIRT6 aktivatörü 12q ve PARP inhibitörlerinin kombinasyonunu doğrudan

araştıran yayınlanmış bir deneysel veri bulunmamaktadır. Bu nedenle, bu kombinasyonun

etkinliği büyük ölçüde teorik ve spekülatif düzeydedir.

Karşılaştırmalı Deneysel Veriler
Aşağıdaki tablolar, SIRT6 aktivatörlerinin ve PARP inhibitörlerinin çeşitli kanser hücre hatları

üzerindeki bireysel etkilerini özetleyen temsili verileri sunmaktadır. Kombinasyon tedavisine

ilişkin veriler mevcut değildir.

Tablo 1: Çeşitli Kanser Hücre Hatlarında SIRT6 Aktivatörlerinin Etkinliği
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Hücre Hattı
Kanser
Türü

Ajan
Gözlemlene
n Etki

IC50 Değeri
(µM)

Kaynak

PANC-1 Pankreas 12q

Hücre

büyümesinin

inhibisyonu,

Apoptoz

indüksiyonu,

G2 fazında

hücre

döngüsü

durması

4.43
Chen X, et al.

(2020)

BXPC-3 Pankreas 12q

Hücre

büyümesinin

inhibisyonu

8.27
Chen X, et al.

(2020)

SKBR3 Meme 4H-kromen

Hücre

proliferasyon

unun

azalması,

Hücre

döngüsünün

durması

>100

Screening of

SIRT6

inhibitors and

activators

(2021)

Hs578T Meme 4H-kromen

Hücre

proliferasyon

unun

azalması,

Hücre

döngüsünün

durması

~100

Screening of

SIRT6

inhibitors and

activators

(2021)

Tablo 2: Çeşitli Kanser Hücre Hatlarında PARP İnhibitörlerinin Etkinliği (BRCA Mutant ve Wild-

Type)
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Hücre Hattı
BRCA
Durumu

Ajan
Gözlemlene
n Etki

IC50 Değeri
(µM)

Kaynak

CAPAN-1
BRCA2

mutant
Olaparib

Hücre

canlılığının

azalması

0.01 Temsili Veri

MDA-MB-231 BRCA wt Olaparib

Hücre

canlılığının

azalması

10-20 Temsili Veri

OVCAR-8 BRCA wt Rucaparib

Hücre

canlılığının

azalması

5-15 Temsili Veri

UWB1.289
BRCA1

mutant
Niraparib

Hücre

canlılığının

azalması

<0.01 Temsili Veri

Anahtar Deneyler İçin Protokoller
Bu bölümde, SIRT6 aktivatörleri ve PARP inhibitörlerinin tek başlarına veya kombinasyon

halinde hücresel etkilerini değerlendirmek için kullanılabilecek standart deneysel protokoller

sunulmaktadır.

Hücre Canlılığı Deneyi (MTT Testi)
Bu test, metabolik olarak aktif hücrelerin mitokondriyal dehidrogenaz enzimlerinin, sarı renkli

tetrazolyum tuzu MTT'yi (3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolyum bromid) mor renkli

formazan kristallerine indirgemesi prensibine dayanır. Oluşan formazan miktarı, canlı hücre

sayısı ile doğru orantılıdır.

Materyaller:

96 kuyucuklu hücre kültürü plakası

Test edilecek hücre hatları

Hücre kültürü besiyeri (örn. DMEM, %10 FBS ile desteklenmiş)
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MTT çözeltisi (5 mg/mL PBS içinde)

Çözücü (örn. DMSO)

Çok kanallı pipet, mikroplaka okuyucu (570 nm)

Protokol:

Hücreleri 96 kuyucuklu bir plakaya ekin (örn. 5x10³ hücre/kuyucuk) ve 24 saat boyunca

37°C, %5 CO₂'li bir inkübatörde inkübe edin.

Hücreleri, istenen konsantrasyonlarda SIRT6 aktivatörü 12q, PARP inhibitörü veya her

ikisinin kombinasyonu ile muamele edin. Bir kontrol grubu olarak çözücü (örn. DMSO)

kullanın.

Plakayı 48-72 saat boyunca inkübe edin.

İnkübasyon süresinin sonunda, her kuyucuğa 20 µL MTT çözeltisi ekleyin ve 2-4 saat daha

inkübe edin.

Besiyerini dikkatlice çıkarın ve oluşan formazan kristallerini çözmek için her kuyucuğa 150 µL

DMSO ekleyin.

Plakayı, kristaller tamamen çözünene kadar hafifçe çalkalayın.

Absorbansı bir mikroplaka okuyucuda 570 nm'de ölçün.

Hücre canlılığı yüzdesini, muamele görmemiş kontrol hücrelerine göre hesaplayın.

Apoptoz Tespiti (Annexin V/Propidium Iodide (PI) Akış
Sitometrisi)
Bu yöntem, apoptozun erken evrelerinde hücre zarının dış yüzeyine çıkan fosfatidilserini (PS)

tespit etmek için floresanla işaretlenmiş Annexin V kullanır. Propidium Iodide (PI), zar bütünlüğü

bozulmuş geç apoptotik veya nekrotik hücreleri boyar.

Materyaller:
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6 kuyucuklu hücre kültürü plakası

Test edilecek bileşikler

Akış sitometresi

Annexin V-FITC Apoptosis Detection Kit (içeriğinde Annexin V-FITC, PI ve 1X Bağlanma

Tamponu bulunur)

PBS (Fosfat Tamponlu Salin)

Protokol:

Hücreleri 6 kuyucuklu plakalara ekin ve istenen bileşiklerle muamele edin.

İnkübasyon sonrası, hem yapışık hem de yüzen hücreleri toplayın.

Hücreleri soğuk PBS ile iki kez yıkayın ve 500 x g'de 5 dakika santrifüj edin.

Hücre pelletini 100 µL 1X Bağlanma Tamponu içinde yeniden süspanse edin.

5 µL Annexin V-FITC ve 5 µL PI çözeltisi ekleyin.

Tüpleri yavaşça karıştırın ve karanlıkta, oda sıcaklığında 15 dakika inkübe edin.

Hücrelere 400 µL 1X Bağlanma Tamponu ekleyin.

Numuneleri bir saat içinde akış sitometresi ile analiz edin.

Aşağıdaki diyagram, apoptoz tespiti için deneysel iş akışını göstermektedir.

Hücreleri Bileşiklerle
Muamele Et

Hücreleri Topla
ve Yıka

Bağlanma Tamponunda
Süspanse Et

Annexin V-FITC ve PI
ile Boya

Karanlıkta
İnkübe Et

Akış Sitometresi
ile Analiz Et

Click to download full resolution via product page

Şekil 2: Annexin V/PI akış sitometrisi deneyi iş akışı.
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DNA Hasarı Değerlendirmesi (Kuyruklu Yıldız (Comet)
Testi)
Bu test, tek hücrelerdeki DNA kırıklarını görselleştirmek ve ölçmek için kullanılan hassas bir

yöntemdir. Hasarlı DNA, elektroforez sırasında bir kuyruklu yıldıza benzer bir yapı oluşturur.

Materyaller:

Mikroskop lamları (önceden kaplanmış)

Düşük erime noktalı agaroz (LMA)

Lizis çözeltisi

Alkali elektroforez tamponu

Nötralizasyon tamponu

DNA boyası (örn. Etidyum Bromür veya SYBR Green)

Floresan mikroskobu ve görüntü analiz yazılımı

Protokol:

Test bileşikleri ile muamele edilmiş hücreleri toplayın.

Hücreleri yaklaşık 1x10⁵ hücre/mL konsantrasyonunda soğuk PBS içinde süspanse edin.

Hücre süspansiyonunu 37°C'deki erimiş LMA ile 1:10 oranında karıştırın.

Karışımı hızla önceden kaplanmış bir lam üzerine yayın ve jelin katılaşması için buza koyun.

Lamları 4°C'de en az 1 saat boyunca lizis çözeltisine daldırın.

Lamları alkali elektroforez tamponunda 20-40 dakika bekleterek DNA'nın çözülmesini

sağlayın.

Yaklaşık 25V ve 300mA'da 20-30 dakika boyunca elektroforez uygulayın.
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Lamları nötralizasyon tamponu ile yıkayın.

Lamları uygun bir DNA boyası ile boyayın.

Floresan mikroskobu altında görüntüleyin ve kuyruk momentini ölçmek için bir görüntü analiz

yazılımı kullanın.

Sonuç ve Gelecek Perspektifleri
SIRT6 aktivatörü 12q ve PARP inhibitörlerinin kombinasyonu, mekanik olarak zıt rolleri

nedeniyle karmaşık ve bağlama özgü etkileşimler sunma potansiyeline sahip, henüz

keşfedilmemiş bir terapötik alandır. DNA onarımındaki antagonistik potansiyel bariz olsa da,

SIRT6'nın metabolizma ve apoptoz gibi diğer hücresel süreçlerdeki rolleri, sinerjistik anti-

kanser etkileri için beklenmedik fırsatlar sunabilir.

Bu kombinasyonun potansiyelini tam olarak anlamak için, farklı genetik geçmişlere (özellikle

DNA onarım yollarında) sahip çeşitli kanser hücre hatlarında kapsamlı in vitro çalışmalara

acilen ihtiyaç vardır. Bu tür çalışmalar, hücre canlılığı, apoptoz, hücre döngüsü ve DNA hasarı

üzerindeki birleşik etkileri değerlendirmelidir. Elde edilecek veriler, bu alışılmadık

kombinasyonun belirli kanser alt tipleri için rasyonel bir tedavi stratejisi olup olmayacağını

belirlemede kritik olacaktır. Bu kılavuz, bu tür araştırmaların tasarımı ve yürütülmesi için temel

bir çerçeve sunmaktadır.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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